molecular formula C8H12N2O4 B13114260 6-(2,3-Dihydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione

6-(2,3-Dihydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13114260
M. Wt: 200.19 g/mol
InChI Key: LSDREOWZERBZTH-UHFFFAOYSA-N
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Description

6-(2,3-Dihydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a methyl group at position 5 and a 2,3-dihydroxypropyl substituent at position 4. The pyrimidine-2,4-dione core is a heterocyclic scaffold prevalent in nucleic acids and bioactive molecules, contributing to its pharmacological relevance.

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

6-(2,3-dihydroxypropyl)-5-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O4/c1-4-6(2-5(12)3-11)9-8(14)10-7(4)13/h5,11-12H,2-3H2,1H3,(H2,9,10,13,14)

InChI Key

LSDREOWZERBZTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)NC1=O)CC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyluracil and glycidol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the addition of the glycidol to the pyrimidine ring.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 6-(2,3-Dihydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous monitoring and automation to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydropyrimidines.

Scientific Research Applications

6-(2,3-Dihydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating genetic expression and replication processes.

    Affecting Cellular Signaling: Influencing cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares structural features, synthesis, and properties of 6-(2,3-dihydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione with related compounds:

Compound Name Substituents (Position) Key Properties/Applications Spectral/Computational Data Reference ID
Target Compound 5-methyl, 6-(2,3-dihydroxypropyl) Enhanced hydrophilicity, potential H-bonding NMR/IR/DFT analysis pending N/A
Thymine (5-methylpyrimidine-2,4-dione) 5-methyl Nucleic acid component, UV absorption UV-vis λmax ~270 nm
Compound 9 (Molecules 2011) 5-methyl, 6-(3-hydroxy-2-hydroxymethylpropyl), 3-methoxymethyl Protected diol, synthetic intermediate <sup>1</sup>H NMR: δ 10.78 (NH), 2.37 (H-1')
6-Benzyl-5-isopropylpyrimidine-2,4-dione 5-isopropyl, 6-benzyl Lipophilic, HIV integrase inhibitor scaffold MS (ESI+): m/z 303.1 [M+H]<sup>+</sup>
Patent Compound () 6-(piperidinylmethyl) Anti-mycobacterial (tuberculosis) Synthetic route: Piperidine coupling
Pyrido[2,3-d]pyrimidine derivatives (6a–d) Pyrido-fused ring, hydroxybenzoyl HOMO-LUMO gaps: 3.91–4.10 eV DFT/B3LYP/6-311+G(d,p) calculations
Key Observations:
  • Hydrophilicity vs. Lipophilicity : The dihydroxypropyl group in the target compound contrasts with benzyl () or methoxymethyl () substituents, which increase lipophilicity. This difference impacts solubility and membrane permeability.
  • Synthetic Routes : Compounds like 9 () use methoxymethyl protecting groups for hydroxyls, whereas the target compound may require deprotection steps, affecting synthetic efficiency .
  • HOMO-LUMO Gaps : Pyrido[2,3-d]pyrimidines () exhibit narrow band gaps (~3.9–4.1 eV), suggesting higher reactivity compared to simpler pyrimidine-diones .

Spectral and Computational Comparisons

  • NMR Shifts : The target compound’s dihydroxypropyl group would produce distinct <sup>1</sup>H NMR signals (e.g., δ ~3.5–4.5 ppm for hydroxyls and propyl CH2 groups), differing from methoxymethyl-protected analogues (δ ~3.2–3.3 ppm for OCH3 in ) .
  • IR Vibrations : Hydroxyl stretches (~3200–3600 cm<sup>-1</sup>) in the target compound contrast with carbonyl stretches (~1700 cm<sup>-1</sup>) common to all pyrimidine-diones .
  • DFT Analysis : Pyrido[2,3-d]pyrimidines () show strong charge transfer via NBO analysis, whereas thymine () has localized electron density on carbonyl groups .

Pharmacological Relevance

  • Anti-Infective Potential: The patent compound () demonstrates anti-mycobacterial activity, while benzyl/isopropyl derivatives () target HIV integrase, highlighting substituent-dependent applications .
  • Enzyme Inhibition : Pyrido[2,3-d]pyrimidines () inhibit kinases (e.g., cyclin-dependent kinase), suggesting the target compound’s dihydroxypropyl group could modulate similar interactions .

Biological Activity

6-(2,3-Dihydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a unique chemical structure that includes a pyrimidine ring substituted with a 2,3-dihydroxypropyl group and a methyl group. This compound has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry.

PropertyValue
Molecular Formula C8H12N2O4
Molecular Weight 200.19 g/mol
IUPAC Name 6-(2,3-dihydroxypropyl)-5-methyl-1H-pyrimidine-2,4-dione
CAS Number 820966-05-0

The biological activity of 6-(2,3-Dihydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione is attributed to its interaction with various molecular targets. The compound may exert its effects through:

  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • DNA/RNA Modulation : The compound can interact with nucleic acids, potentially affecting gene expression and replication processes.
  • Cellular Signaling : It may influence cellular signaling pathways, thereby altering cell behavior and function.

Pharmacological Properties

Research indicates that pyrimidine derivatives exhibit a wide range of biological properties. Specifically, studies on similar compounds have shown activities such as:

  • Anticancer Activity : Some pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds similar to 6-(2,3-Dihydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione have shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Antiviral Effects : Pyrimidines have been explored for their potential antiviral properties. Compounds with similar structures have been tested for their efficacy against viral infections by disrupting viral replication mechanisms .
  • Antimicrobial Activity : Studies have reported that certain pyrimidine derivatives possess antibacterial and antifungal properties. This includes activity against strains such as E. coli and S. aureus at varying concentrations .

Case Studies

  • Anticancer Research :
    • A study evaluated the cytotoxicity of various pyrimidine derivatives on HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced potency against cancer cells .
  • Antimicrobial Testing :
    • In vitro tests were conducted on synthesized pyrimidine compounds against multiple microbial strains. The findings revealed that some derivatives demonstrated effective minimum inhibitory concentrations (MICs), supporting their potential use in developing new antimicrobial agents .

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